Disodium 5-((4-hydroxyphenyl)azo)-8-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate

Description

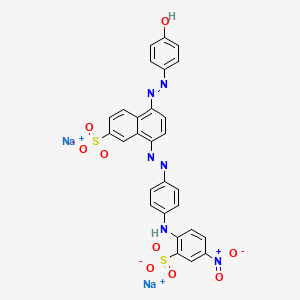

Disodium 5-((4-hydroxyphenyl)azo)-8-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate is a complex azo dye characterized by dual azo linkages (-N=N-) and multiple sulphonate (-SO₃Na) groups. The compound’s structure features a hydroxyphenyl moiety, a nitro-substituted sulphonatophenylamino group, and two sulphonate groups on the naphthalene backbone. This configuration enhances its solubility in aqueous media and stability under industrial conditions. The compound was registered on May 31, 2018, indicating recent industrial relevance .

Properties

CAS No. |

85283-58-5 |

|---|---|

Molecular Formula |

C28H18N6Na2O9S2 |

Molecular Weight |

692.6 g/mol |

IUPAC Name |

disodium;5-[(4-hydroxyphenyl)diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C28H20N6O9S2.2Na/c35-21-8-5-19(6-9-21)31-32-25-13-14-26(24-16-22(44(38,39)40)10-11-23(24)25)33-30-18-3-1-17(2-4-18)29-27-12-7-20(34(36)37)15-28(27)45(41,42)43;;/h1-16,29,35H,(H,38,39,40)(H,41,42,43);;/q;2*+1/p-2 |

InChI Key |

QBXOCNILGWOLJV-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=CC=C(C=C5)O)S(=O)(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Disodium 5-((4-hydroxyphenyl)azo)-8-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate typically follows a multi-step azo coupling process involving:

- Diazotization of aromatic amines to form diazonium salts

- Subsequent azo coupling with activated aromatic compounds (e.g., hydroxyphenyl derivatives and naphthalenesulfonic acid derivatives)

- Introduction of sulfonate groups to enhance water solubility and dye affinity

- Neutralization to disodium salt form for stability and handling

Stepwise Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Diazotization of 4-nitro-2-aminobenzenesulfonic acid | Sodium nitrite (NaNO2), hydrochloric acid (HCl), 0–5 °C | Formation of diazonium salt; temperature control critical to prevent decomposition |

| 2 | Coupling of diazonium salt with 4-aminophenyl derivative | Alkaline medium (pH ~8-10), low temperature | Forms 4-((4-nitro-2-sulphonatophenyl)amino)phenyl azo intermediate |

| 3 | Diazotization of 4-hydroxyaniline | NaNO2, HCl, 0–5 °C | Preparation of second diazonium salt |

| 4 | Coupling of second diazonium salt with 2-naphthalenesulfonic acid derivative | Alkaline medium, controlled temperature | Forms 5-((4-hydroxyphenyl)azo)naphthalene-2-sulphonate intermediate |

| 5 | Final azo coupling between the two intermediates | Controlled pH and temperature | Yields the target disodium salt compound |

| 6 | Neutralization and purification | Sodium hydroxide (NaOH), filtration, washing, drying | Ensures formation of disodium salt and removal of impurities |

This synthetic approach ensures regioselective azo coupling at the 5- and 8-positions of the naphthalene sulphonate core, critical for the compound’s dyeing properties.

Reaction Conditions and Parameters

- Temperature: Diazotization reactions are maintained at low temperatures (0–5 °C) to stabilize diazonium salts.

- pH Control: Coupling reactions are performed under mildly alkaline conditions (pH 8–10) to promote nucleophilic attack on diazonium salts.

- Solvent: Aqueous media are primarily used, sometimes with polar organic solvents like N,N-dimethylformamide to enhance solubility.

- Purification: Recrystallization or filtration techniques are employed to isolate the pure disodium salt form with high assay purity (~99%).

Research Findings and Optimization Insights

- Yield and Purity: Optimized diazotization and coupling steps yield high purity azo dye with minimal side reactions such as azo-hydrazone tautomerism or azo coupling at undesired positions.

- Stability: The disodium salt form enhances water solubility and stability, facilitating handling and application in aqueous dye baths.

- Environmental Considerations: Sulfonation improves dye solubility but requires careful waste treatment due to sulfonate-containing effluents.

- Biological Activity: Preliminary studies indicate potential interactions with biological macromolecules, necessitating purity and structural integrity during synthesis to avoid toxic byproducts.

Comparative Table of Preparation Parameters

| Parameter | Typical Range/Condition | Impact on Product Quality |

|---|---|---|

| Diazotization temperature | 0–5 °C | Prevents diazonium salt decomposition |

| pH during coupling | 8–10 | Ensures effective azo coupling |

| Reaction time | 30–60 minutes per step | Sufficient for complete reaction |

| Solvent system | Aqueous with possible DMF | Enhances solubility and reaction rate |

| Purification method | Filtration, recrystallization | Achieves >99% purity |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

Reduction: The azo groups (-N=N-) can be reduced to amines.

Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under specific conditions.

Major Products

The major products formed depend on the type of reaction. For example, reduction of the azo groups results in the formation of corresponding amines, while oxidation can lead to quinones or other oxidized derivatives.

Scientific Research Applications

Applications in Dyeing

Azo dyes are widely used in the textile industry due to their bright colors and fastness properties. Disodium 5-((4-hydroxyphenyl)azo)-8-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate is particularly valuable for:

- Textile Dyeing : It provides vibrant hues and excellent wash fastness on cotton and synthetic fibers.

- Leather Dyeing : The dye's stability under various pH conditions makes it suitable for leather applications, where color retention is critical.

Biomedical Research Applications

The compound's unique structure allows it to serve as a valuable tool in biomedical research:

- Drug Delivery Systems : Its azo linkages can be utilized in controlled drug release systems, where the azo bond can be cleaved under specific conditions (e.g., pH changes), releasing therapeutic agents .

- Diagnostic Agents : Due to its colorimetric properties, it can be used as a marker in various assays, aiding in the detection of specific biomolecules or pathogens.

Environmental Monitoring

Azo compounds have been studied for their potential use in environmental applications:

- Indicator Dyes : The compound can be employed as an indicator dye in water quality testing, where changes in color can signal the presence of contaminants or changes in pH levels.

- Biodegradation Studies : Research into the biodegradability of azo dyes helps assess their environmental impact. This compound can serve as a model for studying the degradation pathways of similar dyes in wastewater treatment processes .

Case Study 1: Textile Industry

A study conducted on the application of azo dyes in textile dyeing demonstrated that this compound provided superior color fastness compared to traditional dyes. The research highlighted its effectiveness in achieving deep shades while maintaining environmental compliance by reducing water consumption during dyeing processes.

Case Study 2: Biomedical Applications

In a recent investigation into drug delivery systems, researchers utilized this compound to formulate nanoparticles that release anti-cancer drugs specifically at tumor sites. The azo linkage was shown to be stable under physiological conditions but cleaved effectively under acidic tumor microenvironments, enhancing targeted therapy .

Case Study 3: Environmental Impact

Research analyzing the biodegradation of azo dyes indicated that this compound could be effectively broken down by specific bacterial strains. This finding supports its potential use in bioremediation strategies aimed at detoxifying contaminated water sources .

Mechanism of Action

The compound exerts its effects primarily through its azo groups and aromatic rings. The azo groups can participate in electron transfer reactions, while the aromatic rings can interact with various molecular targets through π-π stacking and other non-covalent interactions. These interactions can affect cellular processes, enzyme activities, and other biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and regulatory differences between the target compound and analogous azo dyes:

Key Findings:

Substituent Effects :

- Nitro groups (target compound) enhance stability via electron withdrawal, making it suitable for harsh industrial environments .

- Chloro groups (CAS 6527-62-4) improve lightfastness but may raise toxicity concerns .

- Ethoxy/methoxy groups (CAS 36409-70-8, 25956-17-6) reduce stability due to electron donation but improve solubility in organic matrices .

Solubility :

Compounds with dual sulphonate groups (target compound, CAS 36409-70-8) exhibit higher aqueous solubility compared to single-sulphonated analogues (CAS 25956-17-6) .

Regulatory Status: Only CAS 25956-17-6 is explicitly listed as a food additive, highlighting stringent regulatory approval for ingestible applications . The target compound’s nitro group likely limits its use to non-food contexts.

Molecular Weight and Applications : Heavier compounds (e.g., CAS 6527-62-4) are favored for specialty dyes requiring durability, while lighter variants (e.g., CAS 25956-17-6) suit applications needing moderate solubility and regulatory compliance .

Biological Activity

Disodium 5-((4-hydroxyphenyl)azo)-8-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)naphthalene-2-sulphonate, commonly referred to as a disodium salt of an azo dye, is a synthetic compound with various applications, particularly in the textile and dye industries. Its complex structure includes multiple azo groups, which are known for their vivid colors and potential biological activities.

Chemical Structure and Properties

- Molecular Formula : C28H18N6Na2O9S2

- Molecular Weight : 692.59 g/mol

- CAS Number : 85136-34-1

The compound features two azo groups (-N=N-) linked to a naphthalene backbone, along with sulfonate groups that enhance its solubility in water. This structural configuration is pivotal for its biological interactions.

Azo compounds, including this disodium salt, have been studied for their biological activities, which can include:

- Antimicrobial Activity : Some azo dyes exhibit antimicrobial properties against various bacteria and fungi. The mechanism often involves the generation of reactive oxygen species (ROS) upon light activation or through metabolic processes, leading to cell damage and death.

- Cytotoxicity : Research indicates that certain azo dyes can induce cytotoxic effects in human cell lines. This is often assessed through assays measuring cell viability and proliferation.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various azo compounds against Escherichia coli and Staphylococcus aureus. The results showed that the presence of nitro groups in the structure significantly enhanced the antibacterial properties of the tested compounds, including derivatives similar to this compound .

- Cytotoxic Effects : In vitro studies have demonstrated that azo dyes can cause apoptosis in cancer cell lines. For instance, a report indicated that certain azo dyes triggered apoptotic pathways in breast cancer cells, suggesting potential therapeutic applications .

- Genotoxicity Studies : Research has also focused on the genotoxic effects of azo dyes. A study using the Ames test revealed mutagenic properties in several azo compounds, indicating a potential risk for DNA damage .

Toxicological Profile

The toxicological assessment of this compound reveals several important considerations:

| Endpoint | Hazard Level | Description |

|---|---|---|

| Mutagenicity | High | Potential to cause genetic mutations |

| Cytotoxicity | Moderate | Induces cell death in high concentrations |

| Ecotoxicity | Moderate | Potential harmful effects on aquatic organisms |

These findings highlight the need for careful handling and risk assessment when using this compound in industrial applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this azo compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves sequential diazotization and coupling reactions. Diazotization of aromatic amines (e.g., 4-nitro-2-sulphonatoaniline) is performed at 0–5°C using NaNO₂/HCl, followed by coupling with phenolic or amino-substituted naphthalene derivatives under alkaline conditions (pH 8–10). Yield optimization requires precise control of stoichiometry, temperature, and pH. For example, excess nitrite can lead to byproducts, while low coupling pH may reduce azo bond formation efficiency. Post-synthesis purification via recrystallization or membrane filtration (e.g., nanofiltration) improves purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- UV-Vis Spectroscopy : Identifies λₘₐₓ (typically 450–550 nm for azo dyes) and quantifies concentration via Beer-Lambert law.

- HPLC-MS : Resolves isomers and detects trace impurities (e.g., unreacted intermediates) using C18 columns and acetonitrile/water gradients.

- ¹H/¹³C NMR : Confirms substituent positions and azo bond integrity. DMSO-d₆ is preferred due to the compound’s high solubility in polar aprotic solvents.

- FT-IR : Validates sulfonate (-SO₃⁻) and azo (-N=N-) groups via peaks at 1180–1200 cm⁻¹ (S=O stretching) and 1450–1600 cm⁻¹ (N=N stretching), respectively .

Q. How does pH affect the compound’s stability in aqueous solutions, and what degradation products form under acidic/alkaline conditions?

- Methodological Answer : Stability studies should be conducted at pH 2–12 using buffered solutions (25°C, 48 hrs). Acidic conditions (pH < 4) hydrolyze azo bonds, yielding aromatic amines (e.g., 4-hydroxyphenylamine and nitroaniline derivatives), detectable via TLC or GC-MS. Alkaline conditions (pH > 10) may cause sulfonate group cleavage. Kinetic modeling (e.g., first-order decay) quantifies degradation rates. Include controls with antioxidants (e.g., ascorbic acid) to assess oxidative stability .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s redox behavior, and how can this inform its application in catalytic or sensing systems?

- Methodological Answer : Cyclic voltammetry (CV) in 0.1 M KCl reveals redox-active azo and nitro groups. The azo group undergoes reversible reduction at -0.5 V (vs. Ag/AgCl), forming hydrazine intermediates, while the nitro group shows irreversible reduction at -0.8 V. DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution and predict reactive sites. These properties suggest utility in electrochemical sensors for detecting heavy metals (e.g., Pb²⁺) via chelation-driven signal modulation .

Q. How do structural modifications (e.g., substituent variation on phenyl/naphthalene rings) alter photophysical properties and intermolecular interactions?

- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OH) groups and compare:

- Fluorescence Quantum Yield : Measured via integrating sphere methods. Nitro groups typically quench fluorescence due to intramolecular charge transfer.

- Aggregation Behavior : Dynamic light scattering (DLS) and TEM assess self-assembly in aqueous solutions. Bulky substituents (e.g., -SO₃⁻) enhance solubility and reduce π-π stacking.

- Host-Guest Interactions : Isothermal titration calorimetry (ITC) quantifies binding with cyclodextrins or supramolecular hosts .

Q. What computational approaches best predict the compound’s adsorption dynamics on mineral or polymeric surfaces for environmental remediation studies?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., CHARMM) to model adsorption on γ-alumina or cellulose surfaces. Analyze binding energy (ΔG) and orientation via radial distribution functions (RDFs).

- Langmuir/Freundlich Isotherms : Fit experimental adsorption data to identify monolayer vs. multilayer mechanisms. For example, sulfonate groups show strong electrostatic interactions with positively charged clay surfaces (pH-dependent).

- In Situ ATR-FTIR : Tracks real-time adsorption kinetics and identifies surface-bound functional groups .

Methodological Considerations for Experimental Design

Q. How can researchers resolve contradictions in reported solubility data across solvents?

- Approach : Conduct systematic solubility studies using OECD guidelines:

Prepare saturated solutions in 10+ solvents (e.g., water, DMSO, ethanol) at 25°C.

Quantify solubility via gravimetry (after solvent evaporation) or HPLC.

Correlate results with Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility. Note that discrepancies often arise from polymorphic forms or residual salts .

Q. What strategies minimize azo bond cleavage during high-temperature applications (e.g., material processing)?

- Approach :

- Thermogravimetric Analysis (TGA) : Determine decomposition thresholds (typically >200°C for disulfonated azo dyes).

- Stabilizers : Incorporate ionic liquids (e.g., [BMIM][PF₆]) or silica matrices to shield azo bonds.

- Inert Atmosphere Processing : Use nitrogen or argon to prevent oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.